molecular formula C21H25N3 B10888898 3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole

Katalognummer: B10888898
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: QNWXAGVINFNQQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, in particular, features a piperazine ring substituted with a 2-methylbenzyl group, which contributes to its unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.

Wissenschaftliche Forschungsanwendungen

3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperazine moiety enhances the compound’s ability to cross cell membranes and interact with intracellular targets . These interactions can lead to the inhibition of key biological processes, such as DNA replication in cancer cells or viral replication in infected cells .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE include other indole derivatives and piperazine-containing molecules. For example:

The uniqueness of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE lies in its combined indole and piperazine structures, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C21H25N3

Molekulargewicht

319.4 g/mol

IUPAC-Name

3-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H25N3/c1-17-6-2-3-7-18(17)15-23-10-12-24(13-11-23)16-19-14-22-21-9-5-4-8-20(19)21/h2-9,14,22H,10-13,15-16H2,1H3

InChI-Schlüssel

QNWXAGVINFNQQO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.